4-[(2-Hydroxypropyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile
Description
4-[(2-Hydroxypropyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a phenyl group at position 6, a methylsulfanyl moiety at position 2, and a (2-hydroxypropyl)amino substituent at position 2. This compound’s structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where hydrogen bonding (via the hydroxypropyl group) and hydrophobic interactions (via phenyl and methylsulfanyl groups) are critical.
Properties
IUPAC Name |
4-(2-hydroxypropylamino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-10(20)9-17-14-12(8-16)13(18-15(19-14)21-2)11-6-4-3-5-7-11/h3-7,10,20H,9H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYCIWXCGJJMLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)SC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Position 4: Amino Group Variations
- Target compound: (2-Hydroxypropyl)amino group. Provides hydrogen-bonding capacity and moderate hydrophilicity.
- 4-(Cyclohexylamino)-2-{[(4-methylphenyl)methyl]sulfanyl}-6-phenylpyrimidine-5-carbonitrile (): Cyclohexylamino introduces steric bulk, possibly affecting binding pocket accessibility .
Position 2: Sulfur-Containing Substituents
- Target compound : Methylsulfanyl (S–CH₃).
- Electron-donating, moderate steric bulk.
Position 6: Aromatic and Heteroaromatic Groups
- Target compound : Phenyl group.
- Classic hydrophobic moiety for van der Waals interactions.
- 6-(2-Thienyl) derivatives ():
- 6-Oxo-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile ():
Physicochemical and Structural Properties
*Calculated based on molecular formula C₁₆H₁₇N₅OS.
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